Aminoinositol (myo-)

Descripción general

Descripción

Aminoinositol, specifically myo-inositol, is a naturally occurring compound that belongs to the inositol family. Inositols are polyols with a six-carbon ring structure where each carbon is hydroxylated. Myo-inositol is the most common and biologically significant isomer of inositol. It plays a crucial role in various cellular processes, including osmoregulation, signal transduction, and as a component of membrane phospholipids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Myo-inositol can be synthesized through several methods. One common approach involves the hydrolysis of phytate, a naturally occurring compound found in plants. This process typically requires acidic or enzymatic conditions to break down phytate into myo-inositol . Another method involves the use of recombinant Escherichia coli strains that have been metabolically engineered to produce myo-inositol from glucose.

Industrial Production Methods: Industrial production of myo-inositol often involves the extraction from corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain myo-inositol. This method is widely used due to the abundance of phytate in corn and the relatively simple extraction process .

Análisis De Reacciones Químicas

Types of Reactions: Myo-inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the formation of its derivatives, which have significant biological functions.

Common Reagents and Conditions:

Oxidation: Myo-inositol can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions often occur in the presence of catalysts or under specific pH conditions to replace hydroxyl groups with other functional groups

Major Products: The major products formed from these reactions include various inositol phosphates and inositol lipids, which play crucial roles in cellular signaling and metabolism .

Aplicaciones Científicas De Investigación

Role in Metabolism and Insulin Sensitivity

Myo-inositol has been extensively studied for its impact on metabolic disorders, particularly polycystic ovary syndrome (PCOS). Research indicates that myo-inositol enhances insulin sensitivity, which is crucial for managing hyperandrogenism and improving ovarian function in women with PCOS. A meta-analysis from 2023 confirmed its efficacy as a safe treatment option for PCOS, highlighting its role in restoring the follicle-stimulating hormone/luteinizing hormone ratio and regularizing menstrual cycles .

Table 1: Effects of Myo-Inositol on Metabolic Parameters in PCOS

| Parameter | Effect of Myo-Inositol |

|---|---|

| Insulin Sensitivity | Increased |

| Ovarian Function | Improved |

| Menstrual Cycle Regularity | Enhanced |

| Hyperandrogenism | Reduced |

Therapeutic Applications in Cancer Treatment

Myo-inositol has demonstrated promising anticancer properties. Studies indicate that it can inhibit tumor growth and induce apoptosis in various cancer models, including breast, colon, and prostate cancers. The combination of myo-inositol with inositol phosphates has shown enhanced anticancer effects compared to either compound alone . Additionally, myo-inositol's ability to modulate cellular signaling pathways may provide therapeutic benefits in cancer management.

Case Study: Myo-Inositol in Lung Cancer Prevention

- Research showed that myo-inositol supplementation reduced the multiplicity and size of surface tumors in animal models, suggesting its potential use in chemoprevention strategies against lung carcinogenesis .

Neurological Health and Mental Disorders

Myo-inositol's role extends to neurological health, where it has been linked to the management of mood disorders such as depression and anxiety. Altered levels of myo-inositol have been observed in the brains of individuals suffering from various mental health conditions . Supplementation with myo-inositol has shown potential benefits in alleviating symptoms associated with obsessive-compulsive disorder and panic disorder.

Table 2: Neurological Applications of Myo-Inositol

| Condition | Observed Effect |

|---|---|

| Depression | Lower frontal cortex levels of MI |

| Anxiety Disorders | Symptomatic relief |

| Obsessive-Compulsive Disorder | Improvement noted |

Reproductive Health

Myo-inositol plays a vital role in reproductive health by influencing oocyte quality and follicle maturation. It is particularly beneficial during assisted reproductive technologies (ART), enhancing the chances of successful outcomes . Studies indicate that myo-inositol supplementation leads to improved developmental competence of oocytes and embryos.

Case Study: Myo-Inositol in Assisted Reproductive Technologies

- In clinical settings, women undergoing ART who received myo-inositol showed higher rates of oocyte quality and embryo development compared to control groups .

Thyroid Health

Emerging research highlights the potential application of myo-inositol in thyroid diseases. It has been recognized as a metabolic biomarker for thyroid tumors and may influence therapeutic characteristics by modulating key cellular pathways involved in thyroid cancer . The limited studies available suggest a need for further exploration into its diagnostic and therapeutic roles.

Table 3: Potential Applications of Myo-Inositol in Thyroid Disease

| Condition | Potential Application |

|---|---|

| Hypothyroidism | Therapeutic benefits |

| Autoimmune Thyroiditis | Modulation of cellular pathways |

| Thyroid Cancer | Diagnostic biomarker |

Mecanismo De Acción

Myo-inositol is one of several inositol isomers, including scyllo-inositol, muco-inositol, D-chiro-inositol, L-chiro-inositol, and neo-inositol . While all these isomers share a similar six-carbon ring structure, they differ in the spatial arrangement of their hydroxyl groups. Myo-inositol is unique due to its widespread occurrence and significant biological roles. It is the most abundant isomer and is involved in critical cellular functions such as signal transduction and osmoregulation .

Comparación Con Compuestos Similares

- Scyllo-inositol

- Muco-inositol

- D-chiro-inositol

- L-chiro-inositol

- Neo-inositol

Myo-inositol’s unique properties and extensive involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.

Actividad Biológica

Aminoinositol, commonly known as myo-inositol, is a naturally occurring carbohydrate that plays a critical role in various biological processes. It serves as a structural basis for secondary messengers in eukaryotic cells and is involved in several metabolic pathways. This article explores the biological activity of myo-inositol, focusing on its physiological roles, therapeutic applications, and implications in various diseases.

Physiological Roles of Myo-Inositol

Myo-inositol is essential for numerous cellular functions, including:

- Cell Signaling : Myo-inositol acts as a precursor for inositol phosphates and phosphoinositides, which are vital for signal transduction pathways. These pathways mediate responses to hormones and growth factors, influencing cellular activities such as proliferation and differentiation .

- Neurotransmitter Regulation : It plays a significant role in the synthesis of neurotransmitters, including serotonin and dopamine, which are crucial for mood regulation .

- Osmoregulation : Myo-inositol contributes to the regulation of osmotic balance within cells, particularly under stress conditions .

Therapeutic Applications

Myo-inositol has garnered attention for its therapeutic potential in various medical conditions:

- Polycystic Ovary Syndrome (PCOS) : Research indicates that myo-inositol supplementation can improve insulin sensitivity and ovarian function in women with PCOS. It is often combined with D-chiro-inositol to enhance reproductive outcomes .

- Alzheimer's Disease : Elevated levels of myo-inositol in the brain have been linked to Alzheimer's pathology. Studies utilizing magnetic resonance spectroscopy (MRS) have shown that changes in myo-inositol levels correlate with cognitive decline in patients with amyloid-related changes .

- Diabetes Management : Myo-inositol has been shown to mitigate complications associated with diabetes by improving insulin signaling and reducing oxidative stress .

Table 1: Summary of Key Findings on Myo-Inositol

Molecular Mechanisms

Myo-inositol's biological activity is mediated through several molecular mechanisms:

- Signal Transduction : Myo-inositol is integral to the phosphoinositide signaling pathway, which regulates various cellular processes such as growth and metabolism. The conversion of myo-inositol into inositol trisphosphate (IP3) facilitates calcium mobilization within cells, influencing numerous physiological functions .

- Antioxidant Properties : Myo-inositol demonstrates protective effects against oxidative stress by modulating reactive oxygen species (ROS) production. This property is particularly relevant in conditions like diabetes and neurodegenerative diseases .

- Cell Growth Regulation : Myo-inositol influences cell proliferation through its role as a lipotropic factor, promoting healthy lipid metabolism and preventing lipodystrophy .

Propiedades

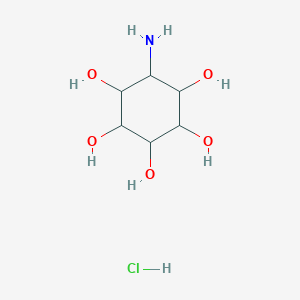

IUPAC Name |

6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXPBLLUBGYJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326612 | |

| Record name | NSC632482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4933-84-0 | |

| Record name | NSC275619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC632482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.